molecular formula C14H19NO3 B3067962 Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI) CAS No. 198422-64-9

Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI)

Cat. No.: B3067962
CAS No.: 198422-64-9
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-STQMWFEESA-N
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Description

Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI) is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring with a hydroxyl group and a phenylmethyl ester group.

Properties

IUPAC Name

benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQLGJJPYSFXPM-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester typically involves the reaction of [(1S,2S)-2-hydroxycyclohexyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A carbamate with a similar ester functional group.

    3-Methoxyphenylboronic acid: A compound with a similar aromatic ester group.

Uniqueness

Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Biological Activity

Carbamic acid derivatives, particularly esters like [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI), have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of Carbamic Acid Derivatives

Carbamic acid derivatives are characterized by their ability to form stable structures that can interact with various biological targets. The compound in focus, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI), is a specific carbamate that has been studied for its potential therapeutic applications.

The biological activity of carbamic acid derivatives often involves the inhibition of specific enzymes or receptors. For instance, carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

3.1 Anticancer Activity

Research has indicated that certain carbamate esters exhibit cytotoxic effects against various cancer cell lines. In studies involving similar compounds, it was noted that they could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

  • Case Study : A related carbamate compound demonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating effective concentration ranges for inducing cell death .

3.2 Antiviral Properties

Carbamic acid derivatives have also been explored for their antiviral potential. They may inhibit viral replication by targeting viral enzymes or interfering with the host cell's machinery.

  • Case Study : The antiviral activity of a thiazolylphenyl derivative was investigated, showing effectiveness against acyclovir-resistant strains of herpes simplex virus . While not directly involving 9CI, such findings suggest a broader class effect among carbamate derivatives.

4. Data Tables

The following table summarizes the biological activities and effects observed in various studies involving carbamic acid derivatives:

Study Compound Cell Line IC50 (µg/mL) Mechanism
Study 1DMEHEHepG242Apoptosis
Study 1DMEHEMCF-7100Apoptosis
Study 2Thiazolylphenyl derivativeHSV-1 PAA5Not specifiedViral replication inhibition

5. Conclusion

The compound [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI) represents a promising area of research within the realm of medicinal chemistry. Its potential anticancer and antiviral properties highlight the importance of carbamic acid derivatives in drug design and therapeutic applications. Ongoing studies are essential to fully elucidate the mechanisms underlying these biological activities and to explore their clinical relevance.

6. Future Directions

Further research should focus on:

  • Detailed mechanistic studies to understand how these compounds interact at the molecular level.
  • Clinical trials to assess efficacy and safety in human subjects.
  • Exploration of structure-activity relationships (SAR) to optimize therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI)

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